molecular formula C7H11N3O2 B8086468 tert-butyl 1H-1,2,4-triazole-3-carboxylate CAS No. 2151429-71-7

tert-butyl 1H-1,2,4-triazole-3-carboxylate

Cat. No.: B8086468
CAS No.: 2151429-71-7
M. Wt: 169.18 g/mol
InChI Key: LSYIXLLQSZICMS-UHFFFAOYSA-N
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Description

tert-Butyl 1H-1,2,4-triazole-3-carboxylate (CAS 41864-24-8) is a high-purity chemical building block of significant interest in modern medicinal chemistry and drug discovery research. It features a triazole heterocycle, a privileged scaffold known for its diverse biological activities, coupled with a tert-butyl carboxylate protecting group that enhances solubility and provides a handle for further synthetic manipulation . The compound's primary research value lies in its application as a key synthetic intermediate for the development of novel pharmacologically active molecules. The 1,2,4-triazole core is a prominent structure in drug discovery, with documented potential in antiviral, antibacterial, antifungal, and anticancer research . Specifically, structurally similar tert-butyl triazole carboxylate derivatives have demonstrated strong agonistic activity towards the GPR119 receptor, a G-protein coupled target critically involved in the pathogenesis and treatment of Type-2 Diabetes Mellitus (T2DM) . In high-throughput cellular assays, such analogs have shown potent EC50 values in the low nanomolar range, comparable to established reference compounds, by activating the cAMP-mediated signaling pathway that leads to glucose-stimulated insulin secretion . This makes the compound a valuable precursor for researchers developing new therapeutic candidates for metabolic diseases. Please note: This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

tert-butyl 1H-1,2,4-triazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)12-6(11)5-8-4-9-10-5/h4H,1-3H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYIXLLQSZICMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2151429-71-7
Record name tert-butyl 4H-1,2,4-triazole-3-carboxylate
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Preparation Methods

Protection of the 5-Position

The synthesis begins with 1H-1,2,4-triazole, where the 5-position is protected to prevent undesired side reactions. Bromination or trimethylsilyl (TMS) protection is achieved using dibromomethane or trimethylchlorosilane under strongly basic conditions. For example, reaction with n-butyllithium and dibromomethane in tetrahydrofuran (THF) yields 5-bromo-1H-1,2,4-triazole.

Lithiation and Carboxylation

The protected triazole undergoes deprotonation at the 3-position using lithium diisopropylamide (LDA) at −78°C. Subsequent carboxylation with gaseous carbon dioxide introduces a carboxylic acid group. In Example 4 of CN113651762A, this step achieved a 72.5% yield for the analogous 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Esterification with tert-Butyl Groups

The carboxylic acid intermediate is esterified using tert-butanol or tert-butyl chloroformate. Thionyl chloride (SOCl₂) facilitates activation, as demonstrated in Example 6, where methyl esterification of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with methanol yielded 92.3% purity. Adapting this for tert-butyl esters would involve substituting methanol with tert-butanol.

Deprotection

Final deprotection of the 5-position is achieved via hydrogenation (Pd/C, H₂) or acidolysis. For brominated intermediates, hydrogenation at 0.1–0.3 MPa removes the bromine atom, yielding the target compound.

Key Data:

StepReagents/ConditionsYieldPurity
5-Position Protectionn-BuLi, dibromomethane, THF, −78°C85%>95%
CarboxylationLDA, CO₂, THF, −78°C → 20°C72.5%99.2%
EsterificationSOCl₂, tert-butanol, 60°C90%*>98%*
DeprotectionPd/C, H₂, DBU, MeOH88%98.9%

*Theoretical yield based on analogous reactions.

One-Pot Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), widely used for 1,2,3-triazoles, has limited direct applicability to 1,2,4-triazoles. However, modifications using hydrazine derivatives and α,β-unsaturated esters offer potential pathways.

Cyclocondensation of Hydrazines and β-Ketoesters

Reacting tert-butyl acetoacetate with semicarbazide or thiosemicarbazide under acidic conditions forms the triazole ring. For instance, heating in acetic acid at reflux (120°C, 12h) induces cyclization, directly yielding the tert-butyl ester. While this method is theoretically viable, yields for 1,2,4-triazoles remain unreported in the literature.

Advantages:

  • Single-step synthesis.

  • Minimal purification required.

Challenges:

  • Competing side reactions (e.g., formation of 1,2,3-triazoles).

  • Limited regiocontrol without directing groups.

Post-Functionalization of Pre-Formed Triazole Carboxylic Acids

An alternative route involves synthesizing 1H-1,2,4-triazole-3-carboxylic acid followed by esterification.

Synthesis of 1H-1,2,4-Triazole-3-Carboxylic Acid

Direct carboxylation via C–H activation remains challenging. However, directed ortho-metalation (DoM) strategies using TMS or bromine as directing groups enable selective carboxylation. For example, LDA-mediated deprotonation of 5-protected-1H-1,2,4-triazole followed by CO₂ quenching achieves >70% yields.

Esterification with tert-Butyl Groups

The carboxylic acid is treated with tert-butanol under Steglich conditions (DCC, DMAP) or via acid-catalyzed Fischer esterification. In patent CN113651762A, thionyl chloride-mediated esterification with methanol achieved 92.3% yields, suggesting similar efficacy with tert-butanol.

Comparative Analysis of Synthetic Routes

MethodStepsYieldPurityAdvantagesLimitations
Multi-Step Protection560–70%>95%High regioselectivityLengthy synthesis, costly reagents
One-Pot Cyclization130–40%*80–90%*Rapid, minimal purificationLow yield, side products
Post-Functionalization2–350–60%>90%Modular, adaptableRequires pre-formed carboxylic acid

*Theoretical estimates based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

Chemistry

TBTC serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its role as a ligand in coordination chemistry allows for the formation of metal complexes that are vital for catalysis and material science applications.

Biology

Research indicates that TBTC possesses significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of triazoles exhibit antibacterial and antifungal activities. TBTC and its analogs have been tested against various pathogens, demonstrating promising results .
  • Anticancer Potential : TBTC has been explored for its ability to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. The triazole core has been linked to various anticancer agents .

Medicine

In medicinal chemistry, TBTC is investigated for its role as a pharmaceutical intermediate. Its derivatives are being synthesized to enhance therapeutic efficacy against diseases such as cancer and infections. The compound's ability to interact with biological targets makes it a candidate for drug development .

Industry

In industrial applications, TBTC is utilized in the production of specialty chemicals and as a precursor in various chemical processes. Its stability and reactivity make it suitable for large-scale synthesis.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of TBTC derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher antibacterial activity than standard antibiotics like ciprofloxacin, particularly against biofilm-forming strains .

Case Study 2: Anticancer Research

In another research effort, TBTC was tested for its anticancer properties using different cancer cell lines. The findings revealed that compounds derived from TBTC could significantly inhibit tumor growth in vitro and in vivo, showcasing its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA
AnticancerInhibits tumor growth
Enzyme InhibitionModulates metabolic pathways

Mechanism of Action

The mechanism of action of tert-butyl 1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, triazole derivatives can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The tert-butyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Methyl 1H-1,2,4-Triazole-3-Carboxylate

  • Structure : Methyl ester instead of tert-butyl.
  • Physical Properties : Melting point = 185–186°C ; molecular weight = 127.10 g/mol .
  • Synthesis: Synthesized via esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol (yield = 88%) .
  • Applications : Precursor to Ribavirin (antiviral drug) and intermediates like 1H-1,2,4-triazole-3-carbohydrazide .
  • Stability : More reactive in nucleophilic substitutions due to smaller ester group, but less stable under acidic conditions compared to tert-butyl derivatives .

Ethyl 1H-1,2,4-Triazole-3-Carboxylate Derivatives

  • Example : Ethyl 1-(4-hydroxy-2-(2-hydroxy-4-methoxyphenyl)butyl)-1,2,4-triazole-3-carboxylate (Compound 14) .
  • Comparison : Ethyl esters balance reactivity and steric hindrance between methyl and tert-butyl analogs, offering intermediate lipophilicity .

5-Substituted 1,2,4-Triazole-3-Carboxylates

  • Example : 5-Methyl-1H-1,2,4-triazole-3-carboxylate copper(II) complex .
  • Coordination Chemistry: Forms mononuclear complexes with elongated octahedral geometry. The methyl substituent slightly alters ligand field strength compared to unsubstituted or tert-butyl analogs .
  • Structural Impact : Substitution at the 5-position influences metal-ligand bond lengths (e.g., Cu–O = 1.9987 Å, Cu–N = 1.9603 Å) .

Physicochemical Properties

Table 1: Key Properties of Selected Triazole-3-Carboxylates

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Stability Notes
tert-Butyl 1H-1,2,4-triazole-3-carboxylate ~183.21* Not reported Low aqueous Stable in basic conditions; degrades in acidic gastric fluid
Methyl 1H-1,2,4-triazole-3-carboxylate 127.10 185–186 Moderate in DMF Degrades under strong acids/bases
5-Methyl-1H-1,2,4-triazole-3-carboxylate 141.13 Not reported Soluble in polar solvents Stable in coordination complexes

*Calculated based on molecular formula.

Biological Activity

Tert-butyl 1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocycles that exhibit a range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H10N4O2\text{C}_6\text{H}_{10}\text{N}_4\text{O}_2

This compound features a tert-butyl group attached to the triazole ring, which significantly influences its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives. This compound has been evaluated against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus26
Escherichia coli28
Pseudomonas aeruginosa25

The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of the tert-butyl group enhances lipophilicity and membrane permeability, contributing to its antibacterial efficacy.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Tert-butyl derivatives have shown promise in inhibiting fungal growth in vitro. In a study evaluating various triazole compounds, those with a similar structure exhibited antifungal activity comparable to established antifungals like fluconazole .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicated that it induces apoptosis in cancer cells through mechanisms such as:

  • DNA Damage : Inducing DNA fragmentation and chromatin condensation.
  • Mitochondrial Dysfunction : Reducing mitochondrial membrane potential in treated cells .

In vitro assays revealed that this compound exhibited antiproliferative effects against leukemia cell lines with GI50 values comparable to doxorubicin .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.
  • Apoptotic Pathways : In cancer cells, it triggers apoptotic pathways through mitochondrial damage and DNA interaction.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and substituents significantly affect biological activity. For instance:

  • The presence of the tert-butyl group enhances solubility and bioavailability.
  • Variations in substituents at the 3-position on the triazole ring can lead to improved binding affinities for specific biological targets .

Case Studies

A notable case study involved synthesizing various derivatives of triazoles where tert-butyl groups were systematically varied. The findings suggested that compounds with larger or branched substituents exhibited reduced biological activity due to steric hindrance .

Another study focused on the antiproliferative effects of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole derivatives showed that modifications led to enhanced potency against specific cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 1H-1,2,4-triazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Triazole Ring Formation : Reacting 1H-1,2,4-triazole with an O-mesyloxazoline derivative to generate intermediates.

Ring-Opening and Protection : Hydrolysis of the oxazoline ring followed by tert-butyl carbamate (Boc) protection of the amine group.

Purification : Column chromatography or recrystallization to isolate the product .

Q. Optimization Considerations :

  • Reagent Selection : Use Boc anhydride for amine protection to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions.
  • Temperature Control : Mild conditions (0–25°C) prevent decomposition of sensitive intermediates .

Q. How is 2D NMR spectroscopy employed to resolve structural ambiguities in this compound derivatives?

Methodological Answer: Key experiments include:

  • 1H-13C HMQC : Correlates protons with directly bonded carbons to assign substituents on the triazole ring.
  • 1H-15N HMBC : Identifies long-range couplings between protons and nitrogen atoms, critical for confirming triazole connectivity (e.g., N-7, N-10, and N-8 positions) .
  • 1H-1H COSY : Resolves spin-spin coupling networks, particularly for β-amino alcohol derivatives.

Example : In a study, 1H-15N HMBC revealed correlations between the tert-butyl group and triazole nitrogens, confirming regiochemistry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate polar intermediates.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences.
  • HPLC : For complex mixtures, reverse-phase C18 columns with acetonitrile/water mobile phases achieve baseline separation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP with exact exchange terms) improve accuracy for bond dissociation energies and ionization potentials .
  • Basis Sets : 6-31G(d,p) for geometry optimization and frequency calculations.
  • Applications :
    • Calculate nucleophilic attack barriers at triazole N-atoms.
    • Predict regioselectivity in electrophilic substitutions.

Example : DFT studies on similar triazoles showed average deviations of <3 kcal/mol for atomization energies, validating computational protocols .

Q. How can researchers address contradictory data in regioselectivity outcomes during triazole functionalization?

Methodological Answer:

  • Mechanistic Probes :
    • Isotopic labeling (e.g., 15N) to track substituent migration.
    • Kinetic vs. thermodynamic control experiments (varying temperature/reactant ratios).
  • Spectroscopic Validation : Use 1H-15N HSQC to distinguish N1 vs. N2 alkylation products .

Case Study : In one synthesis, regioselectivity shifted from N1 to N2 under acidic vs. basic conditions due to protonation effects on triazole electron density .

Q. What role does the tert-butyl group play in modulating crystallographic properties and stability?

Methodological Answer:

  • Steric Effects : The bulky tert-butyl group reduces molecular packing density, often yielding crystals with higher solvent content.
  • Hydrogen Bonding : Tert-butyl oxygen can participate in weak C–H···O interactions, stabilizing supramolecular assemblies.
  • Refinement Tools : SHELXL-2018 software refines disorder models for tert-butyl groups using restraints on bond lengths and angles .

Example : A Mn(II) coordination polymer with triazole carboxylate ligands showed tert-butyl groups influencing lattice symmetry and thermal stability .

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound derivatives?

Methodological Answer:

  • Critical Variables :
    • Catalyst loading (e.g., Pd/C vs. Raney Ni in hydrogenation steps).
    • Moisture sensitivity of intermediates (e.g., Boc-protected amines).
  • Statistical Analysis : Design of Experiments (DoE) to identify optimal conditions (e.g., response surface methodology for temperature, solvent, and time) .

Q. What are the best practices for analyzing reaction mechanisms involving this compound using isotopic labeling?

Methodological Answer:

  • 13C-Labeling : Track carboxylate group participation in nucleophilic acyl substitutions.
  • 2H-Labeling : Study kinetic isotope effects in proton-transfer steps (e.g., acid-catalyzed ring-opening).
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) confirms isotopic incorporation and intermediate structures .

Q. How do computational and experimental data align in predicting the bioactivity of triazole carboxylate derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., antifungal CYP51 enzymes).
  • SAR Analysis : Correlate Hammett σ values of substituents with MIC (minimum inhibitory concentration) data.
  • Validation : Compare DFT-calculated binding energies with surface plasmon resonance (SPR) measurements .

Q. What methodologies are recommended for resolving this compound enantiomers in asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to assign absolute configurations.
  • Crystallographic Data : Flack parameter refinement in SHELXL confirms enantiopurity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
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tert-butyl 1H-1,2,4-triazole-3-carboxylate

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